
2-Bromo-8-chloro-1,5-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-8-chloro-1,5-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry. The compound has the molecular formula C8H4BrClN2 and a molecular weight of 243.49 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-8-chloro-1,5-naphthyridine can be achieved through various synthetic routes. One common method involves the reaction of 1,5-naphthyridine with bromine and chlorine under controlled conditions. For example, the 1,5-naphthyridine derivatives can be prepared and converted into the corresponding 2-chloro derivative using phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-8-chloro-1,5-naphthyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: It can participate in cross-coupling reactions with arylboronic acids to form diarylated naphthyridines.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Phosphorus Oxychloride: Used for chlorination reactions.
Arylboronic Acids: Used in cross-coupling reactions.
Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.
Major Products Formed
The major products formed from the reactions of this compound include various substituted naphthyridine derivatives, which can have different functional groups attached to the naphthyridine ring.
Aplicaciones Científicas De Investigación
2-Bromo-8-chloro-1,5-naphthyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 2-Bromo-8-chloro-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique biological activities. The exact molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Bromo-8-chloro-1,5-naphthyridine include other naphthyridine derivatives such as:
- 1,5-Naphthyridine
- 2-Chloro-1,5-naphthyridine
- 8-Bromo-1,5-naphthyridine
Uniqueness
This compound is unique due to the presence of both bromine and chlorine atoms on the naphthyridine ring, which imparts distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C8H4BrClN2 |
|---|---|
Peso molecular |
243.49 g/mol |
Nombre IUPAC |
2-bromo-8-chloro-1,5-naphthyridine |
InChI |
InChI=1S/C8H4BrClN2/c9-7-2-1-6-8(12-7)5(10)3-4-11-6/h1-4H |
Clave InChI |
DYCFODZITDVHCL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC2=C(C=CN=C21)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


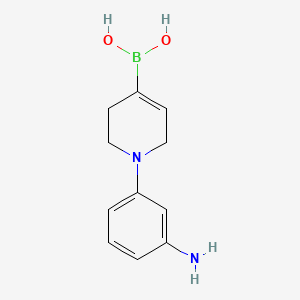

![N-[6-(2-hydroxypropan-2-yl)-1H-indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B13990889.png)



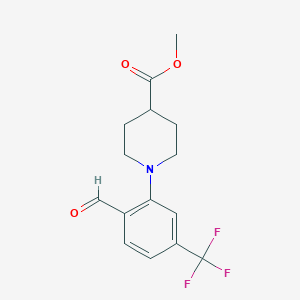
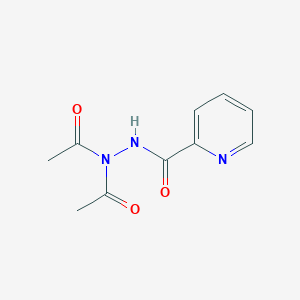
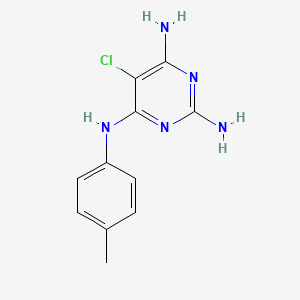
![4-[(5-Amino-2-hydroxyphenyl)diazenyl]benzenesulfonamide](/img/structure/B13990943.png)
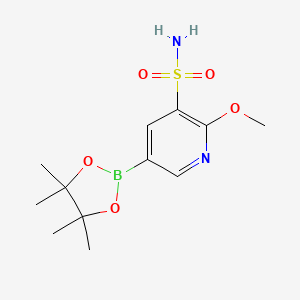
![Tert-butyl 1-[2-formyl-5-(trifluoromethyl)phenyl]piperidine-4-carboxylate](/img/structure/B13990974.png)

![N-(7-azidotetrazolo[1,5-c]pyrimidin-8-yl)acetamide](/img/structure/B13990984.png)
